molecular formula C15H25N2NaO3 B13801662 Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate CAS No. 64058-20-4

Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate

Cat. No.: B13801662
CAS No.: 64058-20-4
M. Wt: 304.36 g/mol
InChI Key: MJODPLQTHSBELW-UHFFFAOYSA-M
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Description

1-Butyl-5-ethyl-5-isopentyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The unique structure of this compound, featuring a pyrimidinedione core with various alkyl and sodium substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-ethyl-5-isopentyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives, which undergo alkylation and sodium substitution reactions. Common reagents used in these reactions include alkyl halides, sodium hydride, and various solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-ethyl-5-isopentyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sodium group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Butyl-5-ethyl-5-isopentyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-5-ethyl-5-isopentyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione
  • 1-Butyl-5-ethyl-5-isopentyl-2-chloro-4,6(1H,5H)-pyrimidinedione
  • 1-Butyl-5-ethyl-5-isopentyl-2-methoxy-4,6(1H,5H)-pyrimidinedione

Uniqueness

1-Butyl-5-ethyl-5-isopentyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of alkyl and sodium substituents, which confer distinct chemical and physical properties. These properties may include enhanced solubility, reactivity, or biological activity compared to similar compounds.

Properties

CAS No.

64058-20-4

Molecular Formula

C15H25N2NaO3

Molecular Weight

304.36 g/mol

IUPAC Name

sodium;1-butyl-5-ethyl-5-(3-methylbutyl)-4,6-dioxopyrimidin-2-olate

InChI

InChI=1S/C15H26N2O3.Na/c1-5-7-10-17-13(19)15(6-2,9-8-11(3)4)12(18)16-14(17)20;/h11H,5-10H2,1-4H3,(H,16,18,20);/q;+1/p-1

InChI Key

MJODPLQTHSBELW-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CCC(C)C.[Na+]

Origin of Product

United States

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